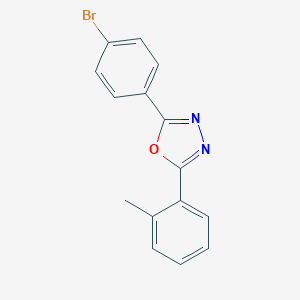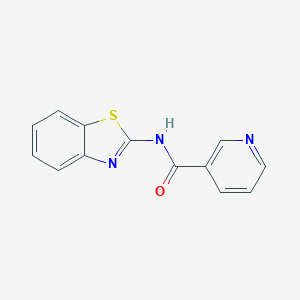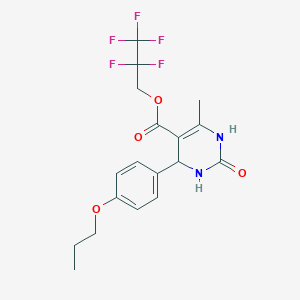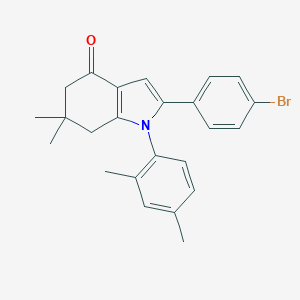
2-(4-Bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is an organobromine compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity : A study by (Gul et al., 2017) investigated 2,5-Disubstituted 1,3,4-oxadiazole compounds, similar to 2-(4-Bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, for their antimicrobial and hemolytic activities. The compounds showed variable activities against selected microbial species, with some displaying significant potential.
Spectral Properties : Research by (Yu et al., 2006) focused on the synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives and their spectral properties. These compounds displayed specific UV absorption and photoluminescent properties, influenced by the aryl groups.
Corrosion, Biocorrosion, and Scaling Controls : A study by (Rochdi et al., 2014) explored the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole on corrosion, biocorrosion, and scaling in brass within a simulated cooling water system. The study showed that oxadiazole inhibited both cathodic and anodic reactions.
Electrochemical Properties : Research by (Kudelko et al., 2015) on symmetrically-substituted hybrids derived from 2,5-bis(4- bromophenyl)-1,3,4-oxadiazole showed their electrochemical properties. These compounds were synthesized under Suzuki cross-coupling reaction conditions and had notable absorption and emission spectra.
Crystal Structures Characterization : A study by (Jiang et al., 2014) synthesized and characterized two heterocyclic compounds, including a derivative of 2-(4-bromophenyl)-1,3,4-oxadiazole. The study provided insights into their molecular structure and crystal packing.
Antimicrobial Studies : Research by (Mayekar et al., 2010) focused on the synthesis of new 1,3,4-oxadiazole derivatives with bromonaphthalene moiety and their antimicrobial activities. Some compounds showed significant activity against various microbial strains.
Biological Properties : A study by (Husain & Ajmal, 2009) synthesized novel 1,3,4-oxadiazole derivatives for their anti-inflammatory and analgesic properties. Some compounds exhibited significant biological activities with reduced side effects.
Antibacterial Activities : Research by (Shu-jun, 2006) on 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole showed good bacteriostatic effects on various bacterial species, highlighting its potential as a new antibacterial agent.
Eigenschaften
Produktname |
2-(4-Bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
|---|---|
Molekularformel |
C15H11BrN2O |
Molekulargewicht |
315.16g/mol |
IUPAC-Name |
2-(4-bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11BrN2O/c1-10-4-2-3-5-13(10)15-18-17-14(19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 |
InChI-Schlüssel |
BJDAQLQUKDJIGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B400006.png)
![N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B400007.png)
![5-benzyl-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400011.png)



![N-[1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B400017.png)

![N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400020.png)
![3-(3,4-Dichlorophenyl)-1-[3-(3,4-dichlorophenyl)-1-[(2,6-difluorophenyl)methyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B400021.png)
![2-Chloro-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400024.png)

![1-(Dimethoxymethyl)-17-[(4-methylphenyl)methyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B400026.png)
![4-({[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400030.png)